ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE
Overview
Description
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,3-dimethylphenylamine with benzenesulfonyl chloride to form N-(2,3-dimethylphenyl)benzenesulfonamide. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(DIMETHYLAMINO)BENZOATE: Known for its use as a photoinitiator in polymer chemistry.
ETHYL PIPERIDINOACETYLAMINOBENZOATE: Used in the treatment of gastritis and other gastrointestinal conditions.
Uniqueness
ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of sulfonamide and benzoate groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 4-[[2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-25(29)20-13-15-21(16-14-20)26-24(28)17-27(23-12-8-9-18(2)19(23)3)33(30,31)22-10-6-5-7-11-22/h5-16H,4,17H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBLZPYILLUNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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